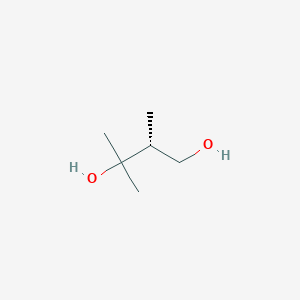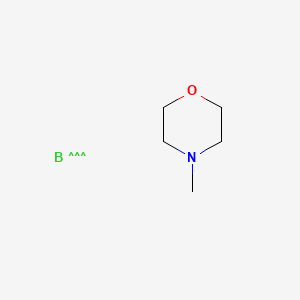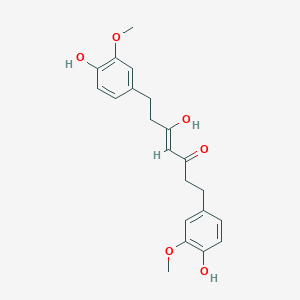
(4Z)-5-Hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)-4-hepten-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydrocurcumin is a major active metabolite of curcumin, which is derived from the rhizome of the turmeric plant (Curcuma longa). It is known for its higher bioavailability and stability compared to curcumin, making it a promising compound for various therapeutic applications . Tetrahydrocurcumin exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties .
准备方法
Synthetic Routes and Reaction Conditions: Tetrahydrocurcumin can be synthesized through the hydrogenation of curcumin. One common method involves using palladium on carbon as a catalyst in the presence of ethanol. The reaction mixture is refluxed, followed by filtration and reduced pressure evaporation to obtain tetrahydrocurcumin . Another method uses platinum-iron-nickel hydroxide composite nanoparticles as a catalyst, reacting curcumin and ethanol at room temperature .
Industrial Production Methods: For industrial production, the preparation method involves using dihydropyridine as a hydrogen source, with curcumin and ethanol as raw materials and palladium carbon as a catalyst. The reaction is carried out under reflux conditions, followed by filtration, reduced pressure evaporation, and washing with dilute hydrochloric acid. The product is then decolorized using activated carbon and evaporated under reduced pressure to obtain tetrahydrocurcumin .
化学反应分析
Types of Reactions: Tetrahydrocurcumin undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form curcumin, and it can also undergo reduction reactions to form other hydrogenated derivatives .
Common Reagents and Conditions: Common reagents used in the reactions involving tetrahydrocurcumin include hydrogen gas, palladium on carbon, platinum-iron-nickel hydroxide composite nanoparticles, and dihydropyridine . The reactions are typically carried out under reflux conditions or at room temperature, depending on the specific method used .
Major Products Formed: The major products formed from the reactions of tetrahydrocurcumin include curcumin and other hydrogenated derivatives such as octahydrocurcumin .
科学研究应用
Tetrahydrocurcumin has been extensively studied for its potential therapeutic applications. It has shown significant effects in the treatment of various diseases, including neurological disorders, metabolic syndromes, cancers, and inflammatory diseases . Its extensive pharmacological effects involve the modulation of various signaling transduction pathways, including MAPK, JAK/STAT, NF-κB, Nrf2, PI3K/Akt/mTOR, AMPK, and Wnt/β-catenin .
In addition to its therapeutic applications, tetrahydrocurcumin is also used in the development of dietary supplements and drugs due to its higher bioavailability and stability compared to curcumin . It has been incorporated into various formulations, such as nanovesicular creams, to enhance its topical delivery and antioxidant activity .
作用机制
Tetrahydrocurcumin exerts its effects through the modulation of various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation . It also exhibits anti-inflammatory properties by inhibiting the expression of cyclooxygenase-2 (COX-2) and suppressing the nuclear factor-κB (NF-κB) pathways via transforming growth factor β activated kinase-1 (TAK1) inactivation . Additionally, tetrahydrocurcumin modulates signaling pathways such as MAPK, JAK/STAT, Nrf2, PI3K/Akt/mTOR, AMPK, and Wnt/β-catenin, contributing to its therapeutic effects .
相似化合物的比较
Tetrahydrocurcumin is often compared to curcumin and other hydrogenated derivatives such as octahydrocurcumin. While curcumin is known for its wide range of biological activities, its poor bioavailability and stability limit its therapeutic applications . Tetrahydrocurcumin, on the other hand, has higher bioavailability and stability, making it a more effective therapeutic agent . Octahydrocurcumin, another hydrogenated derivative, also exhibits similar biological activities but with varying degrees of potency .
Similar compounds to tetrahydrocurcumin include curcumin, octahydrocurcumin, and other hydrogenated derivatives. Each of these compounds has unique properties and therapeutic potentials, with tetrahydrocurcumin standing out due to its superior bioavailability and stability .
属性
CAS 编号 |
426828-40-2 |
|---|---|
分子式 |
C21H24O6 |
分子量 |
372.4 g/mol |
IUPAC 名称 |
(Z)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one |
InChI |
InChI=1S/C21H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-13,22,24-25H,3-4,7-8H2,1-2H3/b16-13- |
InChI 键 |
PNTMRHGYQCMNCZ-SSZFMOIBSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)CC/C(=C/C(=O)CCC2=CC(=C(C=C2)O)OC)/O)O |
规范 SMILES |
COC1=C(C=CC(=C1)CCC(=CC(=O)CCC2=CC(=C(C=C2)O)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


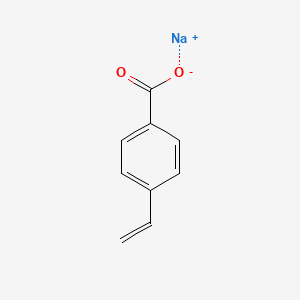
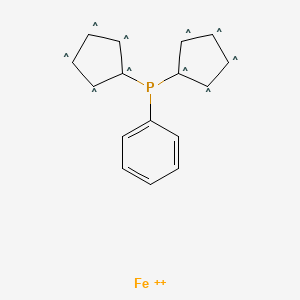
![[(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-11-yl] acetate](/img/structure/B15288083.png)
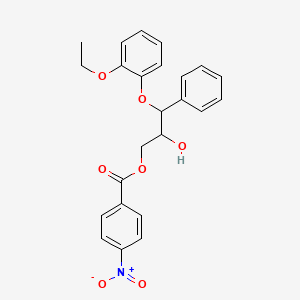

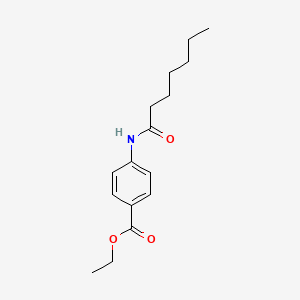
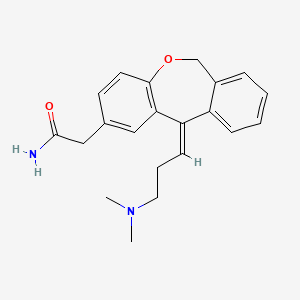
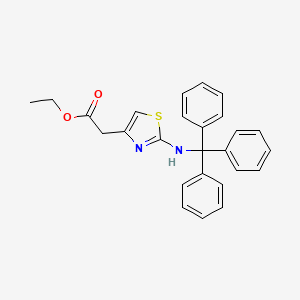
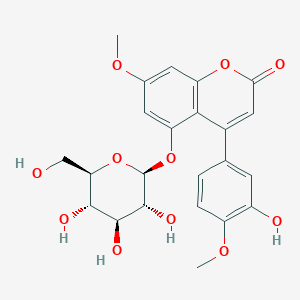
![2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15288143.png)
![(AlphaR)-2-Fluoro-Alpha-methyl[1,1'-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine](/img/structure/B15288152.png)
![N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B15288156.png)
